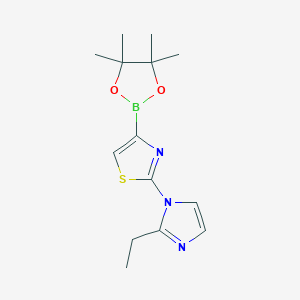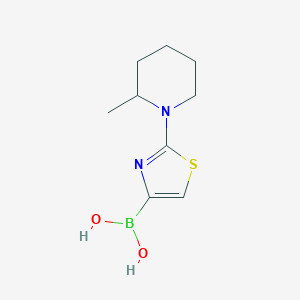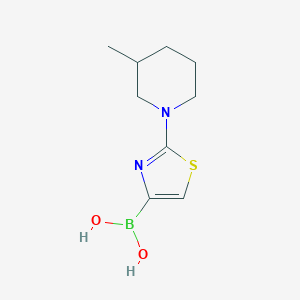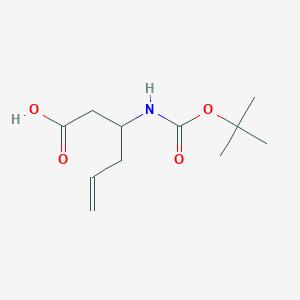
N-Boc-(+/-)-3-aminohex-5-enoic acid; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The N-Boc group is a common protecting group for amines in organic synthesis . The N-Boc protecting group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . An efficient and simple protocol of Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives by using mesoporous SBA-15 catalyst under solvent-free condition and without purification methodology is performed at room temperature .
Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process .
Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Scientific Research Applications
N-Boc Deprotection
The N-Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
N-Boc Protection
N-Boc protection is a crucial step in modern synthetic chemistry, especially for the protection of the amine group due to their presence in various biologically active compounds . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation has been described . This method achieved selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .
Use of Eco-friendly Solvents
Ionic liquids, such as 1-methylimidazolium tetrafluoroborate [(HMIm)BF4], 1,1,3,3-tetramethylguanidine acetate [TMG][Ac], 1,3-disulfoimidazolium hydrogen sulfate [Dsim]HSO4, and 1-alkyl-3-methylimidazolium cation, are employed for N-Boc protection . These eco-friendly solvents, catalysts, and reagents are part of the green synthesis approach .
Continuous N-Boc Deprotection
In continuous N-Boc deprotection of amines, simple solid Brønsted acid catalysts are used . Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .
Green Chemistry
The N-Boc group has found applications in the field of green chemistry. The emergence of the sustainable development of “green chemistry” has led to new solutions in protecting group chemistry . An environmentally benign approach is described where the N-Boc derivatives were prepared chemoselectively in water .
Pharmaceutical Industry
The N-Boc group has also found applications in the pharmaceutical industry. It is used in the synthesis of various pharmaceutical compounds due to its extreme stability toward catalytic hydrogenolysis and the extreme resistance to basic and nucleophilic conditions .
Mechanism of Action
Target of Action
N-Boc-(+/-)-3-aminohex-5-enoic acid is primarily used as a protective agent for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The compound works by protecting the amine groups, making them less reactive and more stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . This is achieved through the formation of tert-butyl carbamates (Boc), which can be easily introduced and removed under a variety of conditions .
Biochemical Pathways
The key biochemical pathway involved in the action of N-Boc-(+/-)-3-aminohex-5-enoic acid is the protection and deprotection of amines. This process is fundamental in organic synthesis, especially in peptide chemistry . The compound is used to protect amino groups in amino acids, making them resistant to racemization during peptide synthesis .
Result of Action
The result of the action of N-Boc-(+/-)-3-aminohex-5-enoic acid is the successful protection of amine groups in various biomolecules, allowing for more controlled and efficient organic synthesis . This includes the synthesis of peptides, where the compound helps prevent unwanted side reactions and ensures the correct sequence of amino acids .
Action Environment
The action of N-Boc-(+/-)-3-aminohex-5-enoic acid can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature . Additionally, the compound’s action can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .
Future Directions
The use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps, is a promising future direction . This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with 95–99% yields in short reaction interval .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPQLCVYMBPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)


![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)
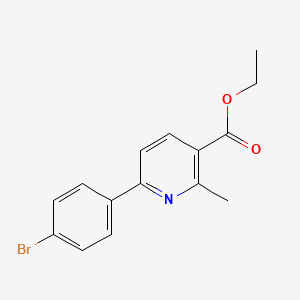

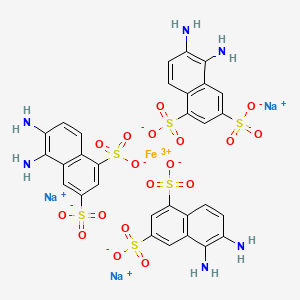
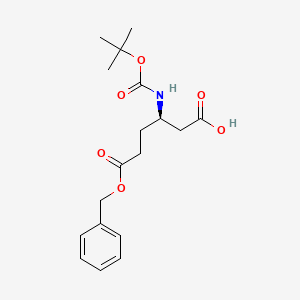
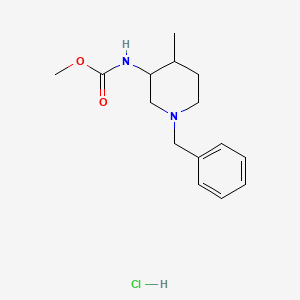
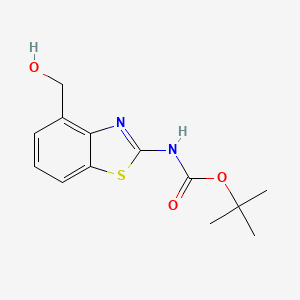
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
